(3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-7(2-3-11-6)8(10)5-9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
RISTWYAUNREKJQ-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=NC=CC(=C1)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Resolution of Racemic Intermediates
A prominent method involves the resolution of racemic 3-amino-3-(2-methylpyridin-4-yl)propanoic acid precursors. This approach is well-documented in patent literature, notably in the synthesis of related piperidine derivatives, which shares similar stereochemical challenges.
- Use of chiral acids such as Di-p-toluoyl-L-tartarate for enantiomeric resolution yields high enantiomeric excess (ee) values (>99%).
- The resolution process involves formation of diastereomeric salts, which can be separated via crystallization.
Data Table 1: Enantiomeric Resolution Using Chiral Tartaric Acid Derivatives
| Step | Reagent | Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 1 | Di-p-toluoyl-L-tartaric acid | Crystallization | 85 | >99 | |
| 2 | Separation by filtration | Ambient temperature | 80 | >99 |
Asymmetric Synthesis via Chiral Catalysts
Asymmetric catalytic methods have been employed to synthesize the (3R) enantiomer directly, avoiding resolution steps.
- Use of chiral phase-transfer catalysts or asymmetric hydrogenation has demonstrated high stereoselectivity.
- For example, asymmetric hydrogenation of precursor imines or nitriles using chiral Rh or Ru complexes achieves stereoselectivity with ee >95%.
Data Table 2: Asymmetric Hydrogenation for Stereoselective Synthesis
| Catalyst | Substrate | Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Rh-DuPhos | Nitrile precursor | 1 atm H2, 25°C | 90 | 96 | |
| Ru-BINAP | Imines | 50°C, solvent: ethanol | 85 | 95 |
Multi-step Synthesis from Heterocyclic Precursors
Another approach involves constructing the pyridine ring with the desired substitution pattern, followed by functional group manipulations to introduce the amino acid functionality.
- Nucleophilic substitution on 4-chloro-2-methylpyridine derivatives, followed by reduction and amino group introduction, has been validated.
- The process typically involves:
- N-alkylation with suitable electrophiles,
- Reduction of heterocyclic intermediates,
- Subsequent amino acid derivatization.
Data Table 3: Multi-step Synthesis Pathway
Critical Analysis of Methods
Notes on Optimization and Research Outcomes
- Enantiomeric Purity: Achieving >99% ee is critical for pharmaceutical applications, often requiring multiple resolution or catalytic steps.
- Yield Optimization: Combining resolution with catalytic asymmetric synthesis can improve overall yields and reduce costs.
- Environmental Considerations: Use of greener reagents like aqueous NaBH4 or enzymatic resolutions is increasingly favored.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, and changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares “(3R)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid” with structurally related amino acid derivatives, emphasizing stereochemistry, substituent effects, and physicochemical properties.
Structural Analogs and Stereoisomers
2.1.1 (3S)-3-Amino-3-(2-methylpyridin-4-yl)propanoic Acid
- CAS : 1269934-21-5
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.20
- Key Differences :
2.1.2 (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
- CAS : 70702-47-5
- Molecular Formula : C₈H₁₀N₂O₂
- Molecular Weight : 166.18
- Appearance : White to off-white powder
- Purity : ≥98.5%
- Key Differences: The amino group is at position 2, and the pyridine ring is substituted at position 3 (vs. position 4 in the target compound). This positional isomerism may alter electronic properties and hydrogen-bonding capacity, affecting solubility and target interactions .
Derivatives with Heterocyclic Modifications
2.2.1 (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid (13c)
- Melting Point : 122–124°C
- Functional Groups: Thioxothiazolidinone, methoxyphenyl, and pyrazole moieties.
- However, the increased structural complexity may reduce metabolic stability compared to simpler amino acids .
2.2.2 (S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic Acid (13f)
- Melting Point : 240–242°C
- Functional Groups : Nitrophenyl and pyrazole groups.
- Such derivatives are often explored for antimicrobial or anticancer activity .
Physicochemical and Structural Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Stereochemistry |
|---|---|---|---|---|---|---|
| (3R)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid | Not provided | C₉H₁₂N₂O₂ | 180.20 | 2-Methylpyridin-4-yl | N/A | R |
| (3S)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid | 1269934-21-5 | C₉H₁₂N₂O₂ | 180.20 | 2-Methylpyridin-4-yl | N/A | S |
| (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | 70702-47-5 | C₈H₁₀N₂O₂ | 166.18 | Pyridin-3-yl | N/A | R |
| Compound 13c | N/A | C₂₃H₂₀N₂O₃S₂ | 460.55 | Thioxothiazolidinone, methoxyphenyl | 122–124 | S |
| Compound 13f | N/A | C₁₆H₁₁N₃O₄S₂ | 397.41 | Thioxothiazolidinone, nitrophenyl | 240–242 | S |
Key Insights
Stereochemistry : The (3R) configuration of the target compound may offer distinct biological selectivity compared to its (3S) enantiomer, though experimental data are lacking .
Substituent Position: Pyridin-4-yl substitution (target compound) vs.
Functional Groups: Derivatives with thioxothiazolidinone rings (e.g., 13c, 13f) exhibit higher molecular weights and melting points, suggesting increased crystallinity but reduced bioavailability .
Biological Activity
(3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid, also known as a derivative of aspartic acid, is an amino acid compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.20 g/mol
- Chirality : The compound possesses a chiral center at the carbon adjacent to the carboxylic acid group, influencing its biological activity.
The structural features of (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid, particularly the presence of the 2-methylpyridine moiety, suggest its potential interaction with various biological targets, especially in the nervous system.
Neurotransmitter Interaction
Research indicates that compounds similar to (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid may interact with neurotransmitter receptors, particularly glutamate receptors. These interactions are crucial for synaptic transmission and plasticity, which are vital in neuroprotection and the treatment of neurodegenerative diseases.
- Glutamate Receptor Modulation : Preliminary studies show that derivatives can modulate glutamate receptor activity, potentially influencing pathways related to learning and memory .
- Neuroprotective Effects : Animal studies have suggested that compounds with similar structures exhibit neuroprotective effects against excitotoxicity, which is often implicated in conditions like Alzheimer's disease .
In Vitro Studies
In vitro evaluations have demonstrated that (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid exhibits significant biological activity:
- Cell Viability Assays : Studies using neuronal cell lines showed increased cell viability in the presence of this compound under stress conditions.
- Anti-inflammatory Properties : The compound has been associated with reduced production of pro-inflammatory cytokines in cultured microglial cells, suggesting potential applications in treating neuroinflammatory conditions .
Table 1: Summary of Biological Activities
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Neuroprotection | Increased neuronal survival under oxidative stress conditions. |
| Study B | Anti-inflammatory | Reduced cytokine levels in microglial cultures. |
| Study C | Glutamate receptor modulation | Enhanced synaptic plasticity in hippocampal slices. |
The mechanisms through which (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid exerts its effects include:
- Receptor Binding : The compound's structural similarity to neurotransmitters allows it to bind to specific receptors, modulating their activity.
- Signal Transduction Pathways : It may influence intracellular signaling pathways involved in cell survival and inflammation .
Therapeutic Implications
Given its biological activity, (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid holds promise for therapeutic applications:
- Neurological Disorders : Its potential role as a neuroprotective agent makes it a candidate for further investigation in conditions such as Alzheimer's disease and multiple sclerosis.
- Anti-inflammatory Treatments : The anti-inflammatory properties suggest possible applications in treating chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3R)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective Strecker synthesis using chiral auxiliaries (e.g., (R)-phenylglycinol) can yield the (3R)-configuration. Enantiomeric purity is verified via chiral HPLC with a Crownpak CR-I column (Daicel) or polarimetry, comparing optical rotation to literature values . Reaction intermediates (e.g., Schiff bases) should be characterized by -NMR to confirm regioselectivity.
Q. How is the compound characterized spectroscopically, and what are its key spectral markers?
- Methodological Answer :
- FT-IR : A strong absorption band at ~1700 cm confirms the carboxylic acid group. Amine N-H stretches appear at ~3300 cm .
- -NMR : The 2-methylpyridin-4-yl group shows distinct aromatic protons as doublets (δ 7.2–8.5 ppm). The α-proton adjacent to the amino group resonates as a multiplet (δ 3.5–4.0 ppm) due to coupling with the chiral center .
- Mass Spec : ESI-MS in positive mode typically displays [M+H] at m/z 221.1 (calculated for CHNO).
Q. What structural analogs of this compound exist, and how do substitutions alter its properties?
- Methodological Answer : Substitutions on the pyridine ring (e.g., 6-fluoro in (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid) increase polarity, affecting solubility and receptor binding. Replacing the methyl group with methoxy reduces metabolic stability but enhances hydrogen-bonding interactions . Comparative studies using molecular docking (AutoDock Vina) and logP measurements (shake-flask method) quantify these effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. agonist effects)?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays across a broad concentration range (1 nM–100 µM) to identify biphasic effects.
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based protease assays) with cellular models (e.g., HEK293T cells expressing the target receptor) to rule out off-target interactions .
- Structural Dynamics : Use molecular dynamics simulations (AMBER or GROMACS) to assess ligand-receptor binding stability under varying pH or cofactor conditions .
Q. What strategies optimize enantiopure synthesis for large-scale preclinical studies?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces racemization by minimizing reaction time. A microreactor setup with immobilized chiral catalysts (e.g., L-proline derivatives) achieves >99% ee .
- Crystallization-Induced Dynamic Resolution : Utilize diastereomeric salt formation with resolving agents (e.g., tartaric acid) to isolate the (3R)-enantiomer. Monitor crystal growth via in-situ Raman spectroscopy .
Q. How do computational models predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70), blood-brain barrier penetration (logBB = -1.2), and CYP450 metabolism.
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) model electron density around the amino group to predict reactivity in prodrug derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
